Molecular weight and formula of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Molecular weight and formula of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
A Strategic Intermediate for Kinase Inhibitor Discovery and Heterocyclic Scaffold Design
Executive Summary
In the landscape of modern medicinal chemistry, the pyrimidine pharmacophore remains a cornerstone for developing targeted therapies, particularly in oncology and immunology. 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde represents a high-value synthetic intermediate, combining the privileged 2-arylpyrimidine core with a versatile aldehyde handle at the C5 position.
This technical guide provides a comprehensive analysis of this molecule, detailing its physicochemical properties, robust synthetic pathways, and its critical role as a divergent scaffold for generating libraries of kinase inhibitors (e.g., JAK, PIM, and EGFR families). By leveraging the reactivity of the aldehyde group, researchers can rapidly access diverse chemical space through reductive amination, olefination, and oxidation, facilitating Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule is characterized by a central pyrimidine ring substituted at the 2-position with a meta-chlorophenyl group and at the 5-position with a formyl group. The meta-substitution pattern of the chlorine atom is often chosen to modulate metabolic stability and lipophilicity compared to its para-substituted counterparts.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 218.64 g/mol |
| Exact Mass | 218.0247 |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Aldehyde O) |
| Rotatable Bonds | 2 |
| Analogous CAS | 928713-84-2 (Refers to 4-chlorophenyl isomer; 3-chloro isomer is a regioanalog) |
Synthetic Pathway: The Suzuki-Miyaura Protocol
The most reliable and scalable method for synthesizing 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction . This pathway couples a 2-halopyrimidine intermediate with a boronic acid derivative, ensuring regioselectivity and high yields.
Retrosynthetic Analysis
The target molecule is disconnected at the C2-C1' bond connecting the pyrimidine and the phenyl ring.
-
Fragment A (Electrophile): 2-Chloropyrimidine-5-carbaldehyde (Commercially available or synthesized from mucochloric acid).
-
Fragment B (Nucleophile): (3-Chlorophenyl)boronic acid.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde on a 10 mmol scale.
Reagents:
-
2-Chloropyrimidine-5-carbaldehyde (1.43 g, 10 mmol)
-
(3-Chlorophenyl)boronic acid (1.72 g, 11 mmol, 1.1 equiv)
-
Palladium Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 0.5 mmol, 5 mol%) -
Base: Sodium Carbonate (
) (2M aqueous solution, 10 mL) -
Solvent: 1,4-Dioxane (40 mL)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (
) or argon for 15 minutes. -
Dissolution: Add 2-Chloropyrimidine-5-carbaldehyde and (3-Chlorophenyl)boronic acid to the flask. Dissolve in 40 mL of degassed 1,4-Dioxane.
-
Base Addition: Add 10 mL of degassed 2M
solution. The mixture becomes biphasic. -
Catalyst Addition: Add
quickly to minimize air exposure. -
Reaction: Heat the mixture to reflux (
) under an inert atmosphere. Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. Reaction is typically complete in 4–6 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Combine organic layers and wash with brine (50 mL).
-
Dry over anhydrous Magnesium Sulfate (
) and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-40% Ethyl Acetate in Hexanes) to yield the pure product.
Yield Expectation: 75–85% (Isolated yield).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the convergence of the two fragments.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target pyrimidine.
Structural Analysis & Validation
Validating the identity of the synthesized compound is critical. The following spectral features are diagnostic for 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde.
-
NMR (DMSO-
, 400 MHz):- 10.15 ppm (s, 1H): The aldehyde proton (-CH O). This singlet is distinct and downfield.
- 9.35 ppm (s, 2H): The pyrimidine ring protons at positions 4 and 6. Their equivalence (or near equivalence) and significant downfield shift are characteristic of the electron-deficient pyrimidine ring.
- 8.40 – 7.50 ppm (m, 4H): The aromatic protons of the 3-chlorophenyl ring. Look for a specific pattern: a singlet-like triplet for the proton between Cl and the pyrimidine, and a multiplet for the remaining three.
-
Mass Spectrometry (ESI-MS):
-
Observed Ion:
-
m/z: 219.0 and 221.0.
-
Isotope Pattern: A characteristic 3:1 ratio for the
and isotopes confirms the presence of a single chlorine atom.
-
Applications in Drug Discovery[3][4][8][9][10]
The 5-formyl group is a "chemical hook," allowing medicinal chemists to rapidly diversify the scaffold. This molecule is a frequent precursor for Type I and Type II Kinase Inhibitors .
Strategic Diversification
The aldehyde can be transformed into various functional groups to tune solubility, potency, and pharmacokinetic (PK) properties.
-
Reductive Amination (Main Application):
-
Reaction with amines (e.g., morpholine, piperazine) followed by reduction with
. -
Purpose: Introduces solubilizing groups or hydrogen bond donors/acceptors to interact with the kinase hinge region or solvent front.
-
-
Wittig/Horner-Wadsworth-Emmons Reaction:
-
Reaction with phosphorus ylides.[1]
-
Purpose: Extends the carbon chain, creating acrylamide Michael acceptors for covalent inhibition (e.g., targeting Cysteine residues in the ATP binding pocket).
-
-
Oxidation to Carboxylic Acid:
-
Reaction with
(Pinnick oxidation). -
Purpose: Creates a handle for amide coupling to build larger peptidomimetics.
-
Workflow Visualization
Figure 2: Divergent synthesis strategies utilizing the aldehyde handle for lead optimization.
Handling & Safety Protocols
While specific toxicological data for this regioisomer may be limited, it should be handled as a standard organic intermediate with potential irritant properties.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Keep under an inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the aldehyde to the corresponding carboxylic acid over time.
-
Protect from light.
-
-
Personal Protective Equipment (PPE):
-
Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Handle within a certified chemical fume hood.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Wade, J. V., & Krueger, C. A. (2003).[2] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.[2] Journal of Combinatorial Chemistry, 5(3), 267–272.[2] Link
-
PubChem. (2025).[3] Compound Summary: 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde (Analogous Structure). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloropyrimidine-5-carbaldehyde.[3][4] Merck KGaA. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde DiscoveryCPR 928713-84-2 [sigmaaldrich.com]
